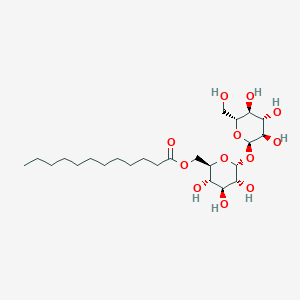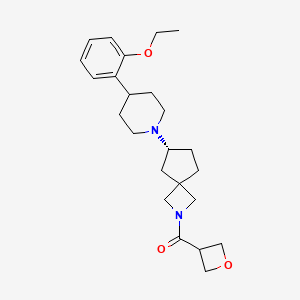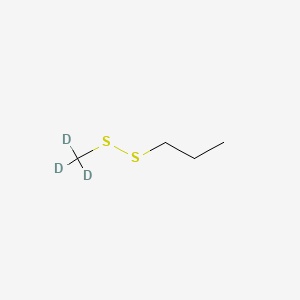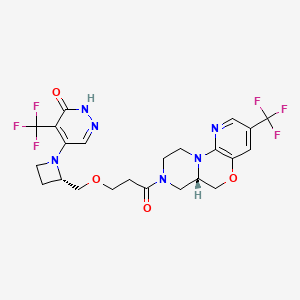
E3 Ligase Ligand-linker Conjugate 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 17 is a heterobifunctional molecule designed for targeted protein degradation. It consists of a ligand that binds to a specific protein of interest, a linker, and a ligand that binds to an E3 ubiquitin ligase. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has gained significant attention for its potential in drug discovery and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 17 involves several steps. Initially, the ligand for the protein of interest and the ligand for the E3 ligase are synthesized separately. These ligands are then connected via a linker. The synthetic routes often involve:
Condensation Reactions: To form the core structures of the ligands.
Alkylation Reactions: To introduce functional groups necessary for binding.
Coupling Reactions: To attach the linker to the ligands.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:
Optimization of Reaction Conditions: To ensure high yield and purity.
Purification Techniques: Such as chromatography to isolate the final product.
Quality Control: To verify the compound’s structure and functionality.
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 17 undergoes various chemical reactions, including:
Oxidation: To modify the functional groups on the ligands.
Reduction: To stabilize the compound.
Substitution: To introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions are typically the modified ligands and the final conjugate, which is then purified and characterized .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 17 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying protein degradation pathways.
Biology: Employed in the investigation of cellular processes and protein interactions.
Medicine: Explored for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 17 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other PROTACs that utilize different E3 ligases, such as:
- Cereblon-based PROTACs
- Von Hippel-Lindau-based PROTACs
- MDM2-based PROTACs
Uniqueness
E3 Ligase Ligand-linker Conjugate 17 is unique due to its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other PROTACs. This uniqueness allows for tailored applications in various research and therapeutic contexts .
Propriétés
Formule moléculaire |
C27H37N5O6 |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-9-11-30(12-10-29)18-19-5-7-31(8-6-19)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
Clé InChI |
CUKAWCHYNUCFBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)





![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)





![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
